ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride
Description
Historical Context of Fluorinated β-Amino Acid Derivatives
Fluorinated β-amino acids have emerged as critical building blocks in medicinal chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding affinity. The development of chiral fluorinated amino acids began gaining momentum in the early 21st century, driven by advances in asymmetric catalysis and enzymatic resolution techniques. Early methodologies focused on electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) and nucleophilic approaches employing diethylaminosulfur trifluoride (DAST). However, these methods often suffered from limited stereocontrol, prompting the exploration of biomimetic strategies.
A breakthrough came with the enantioselective -proton shift reaction catalyzed by chiral quinine derivatives, enabling the synthesis of β,β-difluoro-α-amino amides with high stereoselectivity. This method, inspired by natural enzymatic processes, allowed access to structurally diverse fluorinated amino acids, including those with cyclohexyl substituents. Concurrently, enzymatic kinetic resolution using lipases such as Burkholderia cepacia provided an alternative route to enantiopure β-fluorophenyl-substituted β-amino acids. These advances laid the groundwork for synthesizing complex targets like ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate hydrochloride.
Structural Significance of Cyclohexyl and Difluorobutanoate Moieties
The cyclohexyl group in this compound introduces a rigid, hydrophobic scaffold that influences conformational preferences and intermolecular interactions. X-ray crystallographic studies of similar fluorinated β-amino acids reveal that cyclohexyl substituents enforce chair-like conformations, reducing entropic penalties during protein binding. This steric bulk also mitigates racemization during synthesis, a common challenge in amino acid chemistry.
The 2,2-difluorobutanoate moiety exerts dual electronic effects:
- Electron-withdrawing induction from fluorine atoms increases the acidity of adjacent protons (e.g., α-hydrogens), facilitating deprotonation in catalytic cycles.
- Steric hindrance between fluorine atoms and the amine group stabilizes specific rotamers, as evidenced by $$^{19}\text{F}$$ NMR studies.
The (4R) stereochemistry further enhances biological relevance, as demonstrated in fluoro peptides where enantiopure configurations improve protease resistance. A comparative analysis of fluorinated β-amino acids shows that difluorinated derivatives exhibit up to 3-fold greater metabolic stability than their monofluoro counterparts.
Rationale for Hydrochloride Salt Formation
Converting the free base to a hydrochloride salt addresses two critical challenges in amino acid handling:
- Solubility Enhancement : Hydrochloride salts of basic amino acids demonstrate improved aqueous solubility compared to their free bases. For example, solubility studies in CaCl$$_2$$ solutions show a 2.4–4.6-fold increase for amino acid hydrochlorides, facilitating purification and formulation.
- Crystallinity Optimization : The hydrochloride form promotes crystallization by introducing ionic interactions, as detailed in patent JPWO2008078448A1, which describes metal chloride-mediated precipitation of amino acid hydrochlorides from fermentation broths. This method achieves >99% purity by exploiting differences in sulfate and chloride salt solubilities.
The choice of hydrochloride over other salts (e.g., sulfate or nitrate) is further justified by compatibility with downstream synthetic steps, as chloride ions are less likely to interfere with common coupling reagents used in peptide synthesis.
Table 1: Key Physicochemical Properties of Ethyl (4R)-4-Amino-4-Cyclohexyl-2,2-Difluorobutanoate Hydrochloride
Properties
Molecular Formula |
C12H22ClF2NO2 |
|---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride |
InChI |
InChI=1S/C12H21F2NO2.ClH/c1-2-17-11(16)12(13,14)8-10(15)9-6-4-3-5-7-9;/h9-10H,2-8,15H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
PGBPEPQBKZWUCK-HNCPQSOCSA-N |
Isomeric SMILES |
CCOC(=O)C(C[C@H](C1CCCCC1)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(CC(C1CCCCC1)N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl acetoacetate, and appropriate fluorinating agents.
Cyclohexyl Ring Formation: The cyclohexyl ring is introduced through a series of reactions, including aldol condensation and subsequent cyclization.
Amino Group Introduction: The amino group is introduced via reductive amination, using reducing agents such as sodium cyanoborohydride.
Esterification: The final step involves esterification to form the ethyl ester, followed by conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity:
Research indicates that compounds similar to ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate; hydrochloride may act as agonists for GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. Studies have shown that GPR120 agonists can enhance insulin secretion and improve glycemic control, making them potential candidates for diabetes treatment .
Anti-inflammatory Properties:
The compound's structural characteristics suggest it may exhibit anti-inflammatory effects. By modulating specific pathways involved in inflammation, it could serve as a therapeutic agent for conditions like arthritis or other inflammatory diseases. The efficacy of such compounds is often evaluated through in vitro assays and animal models to assess their impact on inflammatory markers .
Pharmacological Research
Ligand Development:
Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate; hydrochloride can be utilized in the development of small molecule ligands for various biological targets. For instance, its application in the discovery of ligands for the von Hippel-Lindau (VHL) protein has been documented, where it plays a role in the design of inhibitors and PROTACs (proteolysis-targeting chimeras) that can selectively degrade target proteins .
Mechanistic Studies:
The compound's unique chemical structure allows researchers to investigate its mechanism of action at the molecular level. Understanding how it interacts with specific receptors or enzymes can provide insights into its pharmacodynamics and pharmacokinetics, aiding in the optimization of similar compounds for therapeutic use.
Case Study 1: GPR120 Agonist Activity
A study published in a patent document highlighted the synthesis and evaluation of derivatives of ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate; hydrochloride as GPR120 agonists. The findings demonstrated improved glucose tolerance in diabetic mouse models when treated with these compounds, suggesting their potential utility in diabetes management .
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that derivatives similar to this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This positions them as promising candidates for further development into anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Methyl 4-Amino-4-phenylbutanoate Hydrochloride (CAS: 56523-55-8)
- Molecular Formula: C₁₁H₁₆ClNO₂
- Molecular Weight : 229.70 g/mol
- Key Features : Replaces the cyclohexyl group with a phenyl ring and uses a methyl ester. Lacks fluorine atoms.
- Application : Serves as a pharmaceutical intermediate; the phenyl group may enhance π-π stacking interactions in target binding .
Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS: 1391077-87-4)
Cyclic and Heterocyclic Derivatives
(2S,4R)-Ethyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 33996-30-4)
- Molecular Formula: C₇H₁₃NO₃·HCl
- Molecular Weight : 195.64 g/mol
- Key Features : Cyclic pyrrolidine structure with hydroxyl and ester groups. Stereochemistry (2S,4R) is critical for biological activity.
- Application : Intermediate in peptide synthesis; the hydroxyl group may participate in hydrogen bonding .
Dorzolamide Hydrochloride Related Compound A
- Structure: (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide, monohydrochloride.
- Key Features: Thienothiopyran scaffold with sulfonamide and ethylamino groups.
- Application : Related to carbonic anhydrase inhibitors; highlights the role of heterocycles in drug design .
Fluorinated Derivatives
Ethyl 4-(2,4-Difluorophenyl)-2,4-dioxobutanoate (CAS: 866143-59-1)
- Molecular Formula : C₁₂H₁₀F₂O₄
- Molecular Weight : 268.21 g/mol
- Key Features: Difluorophenyl and dioxo groups; lacks the amino group but shares fluorine substitution.
- Application : The dioxo group increases electrophilicity, making it reactive in condensation reactions .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Impact of Fluorine: The target compound’s difluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like methyl 4-amino-4-phenylbutanoate .
Stereochemistry : The (4R) configuration in the target compound and (2S,4R) in the pyrrolidine derivative highlight the importance of chirality in biological activity .
Structural Diversity :
- Cyclohexyl vs. Aromatic Groups : Cyclohexyl provides conformational rigidity, whereas phenyl or methanesulfonylphenyl groups enable aromatic interactions .
- Ester Variations : Ethyl esters (target compound) offer balanced solubility and hydrolysis rates compared to methyl esters .
Hydrochloride Salts : Universally used to improve solubility and bioavailability across all compared compounds .
Biological Activity
Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate; hydrochloride (CAS Number: 1363408-24-5) is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C12H22ClF2NO2
- Molecular Weight : 285.76 g/mol
- IUPAC Name : Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate hydrochloride
Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate; hydrochloride acts primarily as an agonist at specific receptor sites. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving orexin receptors, which are implicated in sleep regulation and energy metabolism. The compound's ability to modulate these pathways may contribute to its efficacy in treating various disorders.
Pharmacodynamics
- Orexin Receptor Agonism : Studies indicate that compounds similar to ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate exhibit agonistic properties at orexin receptors, which are crucial for regulating arousal, wakefulness, and appetite .
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, particularly in pathways associated with dopamine and serotonin, suggesting potential applications in mood disorders and neurodegenerative conditions.
Antifungal Activity
Recent investigations into structurally related compounds have demonstrated antifungal properties. For instance, novel derivatives exhibiting similar functional groups showed significant activity against various fungal strains, indicating a potential for ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate to possess antifungal effects .
Table 1: Summary of Biological Activities
Case Study: Antifungal Efficacy
In a study examining the antifungal potential of related compounds, a derivative demonstrated broad-spectrum inhibition against eight phytopathogenic strains with inhibitory rates ranging from 67% to 89%. Notably, this compound exhibited an EC50 value superior to that of established fungicides . Such findings suggest that ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate could be explored further as a lead compound for developing new antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
